5-Amino-2-fluoro-3-hydroxybenzamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H7FN2O2 |
|---|---|
Molecular Weight |
170.14 g/mol |
IUPAC Name |
5-amino-2-fluoro-3-hydroxybenzamide |
InChI |
InChI=1S/C7H7FN2O2/c8-6-4(7(10)12)1-3(9)2-5(6)11/h1-2,11H,9H2,(H2,10,12) |
InChI Key |
RUXWSNWRZUKISO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)N)F)O)N |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Transformations of 5 Amino 2 Fluoro 3 Hydroxybenzamide
Strategic Design and Retrosynthetic Analysis for 5-Amino-2-fluoro-3-hydroxybenzamide Synthesis
Retrosynthetic analysis is a cornerstone of synthetic planning, allowing chemists to deconstruct a target molecule into simpler, commercially available precursors. For a highly functionalized molecule such as this compound, this process involves identifying robust and high-yielding reactions for each step.
The synthesis of a multi-substituted aromatic ring often begins with a less complex, commercially available starting material. A plausible retrosynthetic analysis for this compound suggests that a key intermediate could be a suitably substituted benzoic acid or benzonitrile. For instance, a compound like 5-Amino-2-fluorobenzonitrile could serve as a precursor. sigmaaldrich.com The challenge lies in the selective introduction of the hydroxyl group at the C3 position and the subsequent conversion of the nitrile to a benzamide (B126).
The directing effects of the existing substituents on the aromatic ring are a critical consideration in planning the synthetic sequence. The fluorine atom is an ortho-para director, while the amino group is also an ortho-para director, and the amide group is a meta-director. The interplay of these directing effects must be carefully managed to achieve the desired substitution pattern. One common strategy involves introducing the functional groups in a specific order to exploit their directing properties. For example, starting with a fluorinated aniline (B41778) derivative and then introducing the other functional groups is a common approach in the synthesis of related compounds.
A general approach to constructing such a molecule might involve the following key transformations:
Fluorination: Introduction of the fluorine atom onto the benzene (B151609) ring.
Amination: Addition of the amino group.
Hydroxylation: Introduction of the hydroxyl group.
Amidation: Formation of the benzamide group.
The order of these steps is crucial for a successful synthesis, and often, protecting groups are necessary to prevent unwanted side reactions.
Achieving chemo- and regioselectivity is paramount in the synthesis of complex molecules. In the context of this compound, this means introducing the amide and fluorine groups at the correct positions without affecting other functional groups.
Amidation: The conversion of a carboxylic acid to a benzamide is a well-established transformation. However, in the presence of other reactive functional groups like an amino and a hydroxyl group, chemoselectivity becomes a concern. Protecting the amino and hydroxyl groups before the amidation step is a common strategy. Alternatively, the use of specific coupling agents can promote the selective amidation of the carboxylic acid. The direct amidation of a carboxylic acid with an amine can be achieved using various reagents, often catalyzed by boron-based compounds which are known for their low toxicity and high selectivity. rsc.org
Fluorination: The introduction of a fluorine atom onto an aromatic ring can be challenging due to the high reactivity of fluorinating agents. Regioselective fluorination often relies on directing groups or the use of specialized catalysts. For instance, I(I)/I(III) catalysis has been shown to enable highly regioselective fluorination of certain organic molecules. nih.gov The choice of fluorinating agent and reaction conditions is critical to control the position of the fluorine atom.
The table below summarizes some of the challenges and strategies for selective amidation and fluorination:
| Transformation | Challenge | Strategy |
| Amidation | Presence of reactive -NH2 and -OH groups | Protection of amino and hydroxyl groups; use of chemoselective coupling agents. |
| Fluorination | Controlling the position of the fluorine atom | Use of directing groups; specialized catalysts (e.g., I(I)/I(III) catalysis). |
The introduction of hydroxyl and amino groups onto a benzene ring requires careful planning to ensure the correct regiochemistry.
Hydroxylation: The direct hydroxylation of an aromatic ring is a synthetically valuable but often difficult transformation. acs.orgrsc.org The position of hydroxylation is influenced by the electronic properties of the existing substituents. For electron-rich aromatic rings, electrophilic hydroxylation can be effective. In some cases, a multi-step sequence involving, for example, a Baeyer-Villiger oxidation of a corresponding aldehyde or ketone can be employed to introduce a hydroxyl group. The use of hydrogen peroxide with a nickel complex catalyst has shown promise for the selective hydroxylation of benzene to phenol. acs.org
Amination: The introduction of an amino group is often achieved through the nitration of the aromatic ring followed by reduction of the nitro group. The regioselectivity of nitration is governed by the directing effects of the other substituents on the ring. The nitro group is a strong deactivating and meta-directing group, which can be used strategically to control the position of subsequent functionalization. The reduction of the nitro group to an amine is typically a high-yielding reaction that can be accomplished with a variety of reducing agents, such as tin(II) chloride or catalytic hydrogenation.
A plausible synthetic sequence for this compound might start with a fluorinated phenol, followed by nitration, amidation of a pre-existing or introduced carboxyl group, and finally, reduction of the nitro group. Each step would need to be optimized to ensure high yields and the correct regiochemistry.
Novel Synthetic Routes and Process Optimization for this compound
Modern synthetic chemistry is increasingly focused on the development of more efficient, sustainable, and environmentally friendly methods. This includes the use of catalysis and the application of green chemistry principles.
The carbon-fluorine bond is the strongest single bond in organic chemistry, making its formation and subsequent functionalization a significant challenge. rsc.org Transition metal catalysis has emerged as a powerful tool for C-F bond formation. mdpi.com Palladium-catalyzed reactions, for example, have been developed for the stereodivergent functionalization of C-F bonds. acs.org These methods often rely on sophisticated ligand design to control the reactivity and selectivity of the metal catalyst.
Photoredox catalysis offers a mild and efficient alternative for C-F bond formation, using visible light to drive the reaction. nih.gov This approach avoids the need for harsh reagents and high temperatures, making it a more sustainable option. The development of new catalysts and ligands continues to expand the scope of C-F bond formation, enabling the synthesis of increasingly complex fluorinated molecules.
The table below highlights some catalytic approaches for C-F bond functionalization:
| Catalytic System | Description | Advantages |
| Palladium Catalysis | Utilizes palladium complexes with specific ligands to activate C-F bonds. acs.org | High selectivity and control over stereochemistry. acs.org |
| Photoredox Catalysis | Employs a photocatalyst and visible light to mediate C-F bond formation. nih.gov | Mild reaction conditions and reduced waste. nih.gov |
| Gold Catalysis | A borane-catalyzed reductive elimination from Au(III) can form C(sp3)-CF3 bonds. nih.gov | Accesses trifluoromethyl compounds through a distinct mechanism. nih.gov |
The principles of green chemistry aim to reduce the environmental impact of chemical processes. colab.ws In the synthesis of this compound, this can be achieved through several strategies:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water or supercritical fluids. nih.gov
Catalysis: Employing catalysts to reduce energy consumption and waste generation. Biocatalysis, using enzymes to perform chemical transformations, is a particularly promising area. rsc.org
Renewable Feedstocks: Utilizing starting materials derived from renewable resources.
The application of fluorous technologies, which involve the use of fluorinated solvents and reagents, can also contribute to greener synthesis by facilitating product separation and catalyst recycling. rsc.org By integrating these principles into the synthetic design, it is possible to develop more sustainable and cost-effective routes to valuable chemical compounds like this compound.
Multi-Component Reactions and Cascade Transformations for Benzamide Scaffolds
Multi-component reactions (MCRs) and cascade transformations are powerful tools in modern organic synthesis, prized for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple precursors. nih.gov MCRs involve the reaction of three or more starting materials in a single step to form a product that incorporates the majority of the atoms from each reactant. nih.gov Cascade reactions, similarly, combine multiple intramolecular or intermolecular transformations into a single sequence without the need to isolate intermediates.
While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs can be applied to construct its core benzamide scaffold or its precursors. For instance, well-known MCRs such as the Ugi or Passerini reactions could theoretically be adapted to assemble key fragments.
Cascade reactions offer a streamlined approach to building complex heterocyclic systems onto a pre-existing benzamide core. A plausible cascade sequence could be initiated from a suitably protected derivative of this compound, where the amino or hydroxyl group acts as a nucleophile to trigger a series of bond-forming events. Such processes are advantageous as they reduce the number of synthetic steps, minimize waste, and can provide access to novel molecular architectures that would be challenging to synthesize through traditional linear methods.
| Reaction Type | Description | Applicability to Benzamide Scaffolds | Key Advantages |
| Ugi Reaction | A four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide. | Can be used to generate complex N-substituted benzamide derivatives or precursors. | High convergence, diversity-oriented, rapid assembly of peptide-like structures. |
| Biginelli Reaction | A three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) or thiourea. | Applicable for synthesizing dihydropyrimidinone scaffolds that could be further elaborated into complex benzamide-containing molecules. | Straightforward procedure, access to medicinally relevant heterocycles. |
| Hantzsch Pyrrole (B145914) Synthesis | A multi-component reaction for synthesizing pyrrole rings. mdpi.com | The amino group of the benzamide could potentially be used as the amine component to form N-aryl pyrroles. mdpi.com | Efficient construction of substituted pyrroles, a common motif in bioactive molecules. mdpi.com |
| Cascade Annulation | A sequence of reactions (e.g., Michael addition followed by cyclization and aromatization) to build a new ring. | The amino and hydroxyl groups on the benzamide ring are ideal handles for initiating cascade sequences to form fused heterocycles. | High step economy, formation of complex polycyclic systems in a single operation. |
Advanced Derivatization Strategies and Analog Synthesis of this compound
The functional groups on this compound—the primary amine, the hydroxyl group, the carboxamide, and the fluorinated aromatic ring—provide multiple handles for advanced derivatization. These modifications are crucial for exploring the structure-activity relationships (SAR) of benzamide-based compounds in various applications.
Modification of the primary amide (-CONH₂) to secondary or tertiary amides is a common strategy for modulating the physicochemical properties of a molecule, such as its solubility, lipophilicity, and hydrogen bonding capacity. The synthesis of N-substituted analogues of this compound can be achieved through standard amide coupling reactions with a corresponding carboxylic acid precursor or by direct alkylation or arylation of the primary amide, although the latter can be more challenging.
Research on related scaffolds, such as N-substituted β-amino acid derivatives bearing a 2-hydroxyphenyl core, has demonstrated that the introduction of various substituents on the nitrogen atom can significantly influence biological activity. nih.govplos.orgnih.gov For example, introducing aromatic and heterocyclic moieties can lead to compounds with notable antimicrobial properties. nih.govplos.orgnih.gov The structural impact of these substitutions relates to their ability to form new interactions with biological targets, alter conformation, and improve metabolic stability.
| N-Substituent Type | Synthetic Method | Potential Structural Impact |
| Alkyl Chains | Reductive amination with aldehydes/ketones on the 5-amino group; N-alkylation of the amide. | Increases lipophilicity, may improve membrane permeability. |
| Aromatic/Heteroaromatic Rings | Buchwald-Hartwig or Ullmann coupling on the 5-amino group; amide coupling with aromatic acids. | Introduces potential for π-π stacking interactions, can significantly alter electronic properties and biological target engagement. nih.govplos.org |
| Peptidic Fragments | Standard peptide coupling (e.g., using HATU, HOBt) with amino acids. | Enhances structural complexity and potential for specific biological interactions. |
| Sulfonamides | Reaction of the 5-amino group with sulfonyl chlorides. | Introduces a strong hydrogen bond acceptor and can improve pharmacokinetic properties. A related structure, 5-amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide, highlights the synthesis of such sulfonamide derivatives. researchgate.net |
The three functional groups on the phenyl ring of this compound serve as versatile starting points for further derivatization.
The 5-Amino Group: This group is a key nucleophilic center. It can be acylated to form amides, alkylated, or used in reactions to construct new heterocyclic rings. It can also be converted into a diazonium salt, which is a highly versatile intermediate for introducing a wide range of other substituents (e.g., halogens, cyano, hydroxyl) via Sandmeyer-type reactions.
The 3-Hydroxyl Group: The phenolic hydroxyl group can be readily converted into ethers or esters through Williamson ether synthesis or acylation, respectively. These modifications can alter the compound's acidity, hydrogen-bonding capability, and lipophilicity.
The 2-Fluoro Group: The fluorine atom itself is not typically a site for substitution but strongly influences the electronic properties of the aromatic ring through its inductive effect. It can enhance metabolic stability by blocking potential sites of oxidation and can modulate the acidity of the adjacent hydroxyl group. The synthesis of related fluorinated amino sugars demonstrates the specialized methods required to incorporate fluorine into molecules. nih.gov
Heterocyclic annulation, the process of building a new heterocyclic ring onto an existing scaffold, is a powerful strategy for creating novel and structurally diverse molecules. The ortho-positioning of the amino and hydroxyl groups in derivatives of this benzamide makes them ideal substrates for condensation reactions to form five- or six-membered heterocycles.
For example, the reaction of an o-aminophenol derivative with carboxylic acids or their equivalents can yield benzoxazoles. Similarly, the 5-amino group can be used in annulation reactions to build fused ring systems. [3+2] annulation reactions, for instance, are widely used for constructing five-membered heterocyclic rings and can be applied to amino-substituted aromatics. researchgate.netrsc.orgresearchgate.net Research on the enantioselective dearomative [3+2] annulation of 5-amino-isoxazoles demonstrates a sophisticated approach to building complex fused systems, a principle that could be extended to the 5-amino group of the benzamide scaffold to generate novel chiral heterocycles. researchgate.net
| Heterocyclic Ring | Annulation Strategy | Required Reagents | Resulting Scaffold |
| Benzoxazole | Condensation with the ortho-amino and hydroxyl groups (after suitable precursor synthesis). | Carboxylic acids, aldehydes, or orthoesters. | A benzamide fused with an oxazole (B20620) ring. |
| Pyrrole | Paal-Knorr synthesis using the 5-amino group. | 1,4-Dicarbonyl compounds. | A benzamide with a pyrrole ring fused to the aromatic core. |
| Fused Pyrimidine | Reaction of the 5-amino group with a β-dicarbonyl compound or its equivalent. | β-Diketones, β-ketoesters. | A quinazoline-like scaffold. |
| Triazole | Diazotization of the 5-amino group followed by cycloaddition. | Sodium azide, followed by an alkyne or activated methylene (B1212753) compound. | A benzotriazole (B28993) derivative attached to the benzamide core. |
Computational and Theoretical Investigations of 5 Amino 2 Fluoro 3 Hydroxybenzamide
Quantum Chemical Calculations and Electronic Structure Analysis of 5-Amino-2-fluoro-3-hydroxybenzamide
Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule. These ab initio methods solve approximate solutions to the Schrödinger equation, offering deep insights into molecular structure, stability, and reactivity from first principles.
Density Functional Theory (DFT) Studies on Molecular Geometry, Conformation, and Energetics
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries, determining the relative energies of different conformers, and calculating thermodynamic properties. For a molecule like this compound, DFT calculations, often using a basis set such as 6-311++G(d,p) with a functional like B3LYP, would be employed to determine its most stable three-dimensional shape.
The calculations would involve rotating the bonds, particularly around the amide group and the phenyl ring, to identify various possible conformations. The energy of each conformation would be calculated to identify the global minimum energy structure, which represents the most stable form of the molecule. Key structural parameters such as bond lengths, bond angles, and dihedral angles are determined for this optimized geometry. While specific data for this molecule is not published, theoretical studies on similar fluorinated amino compounds provide a reference for the expected outcomes. researchgate.net
Table 1: Illustrative Optimized Geometrical Parameters for this compound (Hypothetical DFT Data)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-F | ~1.35 Å |
| C-N (amino) | ~1.38 Å | |
| C=O (amide) | ~1.24 Å | |
| C-N (amide) | ~1.36 Å | |
| Bond Angle | O=C-N | ~122° |
| F-C-C | ~118° | |
| Dihedral Angle | C-C-N-H (amino) | ~0° or 180° |
| Note: This data is hypothetical and serves to illustrate the typical output of a DFT geometry optimization. |
Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netmdpi.com A small energy gap suggests that the molecule is more reactive because it requires less energy to remove an electron from the HOMO and/or add one to the LUMO. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, specifically near the amino and hydroxyl groups, which are strong electron-donating groups. The LUMO would likely be distributed over the benzamide (B126) moiety, particularly the carbonyl group, which is electron-withdrawing. From these FMO energies, various reactivity descriptors can be calculated to quantify the molecule's chemical behavior. Studies on related compounds like 6-fluoropyridine-3-amine have shown that the presence of amino and fluoro groups can lead to a low HOMO-LUMO gap, indicating high reactivity. researchgate.net
Table 2: Hypothetical Frontier Orbital Energies and Reactivity Descriptors
| Descriptor | Formula | Predicted Value (eV) |
| HOMO Energy (EHOMO) | - | -5.8 |
| LUMO Energy (ELUMO) | - | -1.2 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.6 |
| Ionization Potential (I) | -EHOMO | 5.8 |
| Electron Affinity (A) | -ELUMO | 1.2 |
| Electronegativity (χ) | (I + A) / 2 | 3.5 |
| Chemical Hardness (η) | (I - A) / 2 | 2.3 |
| Chemical Softness (S) | 1 / (2η) | 0.22 |
| Note: These values are illustrative, based on typical ranges for organic molecules, and do not represent actual calculated data for this specific compound. |
Electrostatic Potential Mapping and Charge Distribution Profiling
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. researchgate.netnih.gov The map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.
Red : Regions of most negative potential, rich in electrons, indicating sites prone to electrophilic attack (e.g., the oxygen of the carbonyl and hydroxyl groups).
Blue : Regions of most positive potential, electron-deficient, indicating sites prone to nucleophilic attack (e.g., the hydrogen atoms of the amino and hydroxyl groups).
Green/Yellow : Regions of near-zero or slightly negative potential.
For this compound, the MEP map would likely show strong negative potential (red) around the oxygen atoms of the hydroxyl and carbonyl groups, as well as the electronegative fluorine atom. The areas around the hydrogens of the amino (NH2) and hydroxyl (OH) groups would exhibit positive potential (blue), identifying them as hydrogen bond donors. Such maps are invaluable for predicting non-covalent interactions, such as hydrogen bonding with biological targets. walisongo.ac.id
Molecular Modeling and Docking Simulations for Putative Biological Target Interactions
While quantum calculations describe the intrinsic properties of a molecule, molecular modeling and docking are used to simulate how it might interact with biological macromolecules, such as proteins.
Ligand-Protein Interaction Profiling and Prediction of Binding Sites (In Silico)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein, to form a stable complex. nih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.
A docking study for this compound would involve selecting a putative protein target. Given its structure, potential targets could include kinases, proteases, or other enzymes where benzamide-based inhibitors have shown activity. The docking algorithm would then place the molecule into the protein's active site in numerous possible conformations and score them based on binding affinity (e.g., in kcal/mol). The results would reveal the most likely binding pose and detail the specific interactions, such as:
Hydrogen bonds : Expected between the -OH, -NH2, and C=O groups of the ligand and polar amino acid residues (e.g., Serine, Threonine, Aspartate).
Pi-Pi stacking : Possible between the aromatic ring of the ligand and aromatic residues (e.g., Phenylalanine, Tyrosine, Histidine).
Hydrophobic interactions : Involving the phenyl ring of the ligand.
Studies on other fluorinated benzamides have demonstrated that fluorine atoms can increase binding affinity through specific interactions with the protein backbone or by modulating the electronic properties of the ligand. acs.org
Conformational Sampling and Dynamic Simulations of this compound in Complex with Biomolecules
While docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the complex over time. mdpi.com An MD simulation of the this compound-protein complex, solvated in a water box with ions, would be run for a duration of nanoseconds to microseconds.
This simulation tracks the movements of every atom, providing insights into:
Stability of the binding pose : By calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone over time. A stable RMSD suggests a stable binding.
Flexibility of the complex : By analyzing the Root Mean Square Fluctuation (RMSF) of individual amino acid residues, which highlights flexible regions of the protein upon ligand binding. mdpi.com
Persistence of interactions : MD allows for the analysis of the lifetime of key hydrogen bonds and other interactions identified in the docking study. nih.gov
These simulations are computationally intensive but provide a more realistic understanding of the ligand-receptor interaction, confirming the stability of the docked conformation and revealing potential allosteric effects or conformational changes induced by the ligand. mdpi.comnih.gov
Pharmacophore Modeling and Feature-Based Virtual Screening
Pharmacophore modeling is a cornerstone of modern drug design, defining the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. A pharmacophore model for a compound like this compound would typically be generated using one of two approaches: ligand-based or structure-based methods. nih.gov
In a ligand-based approach, a set of known active molecules, structurally related to this compound, would be superimposed to identify common chemical features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. nih.gov For instance, a study on aminophenyl benzamide derivatives as histone deacetylase (HDAC) inhibitors led to the development of a five-point pharmacophore model. researchgate.net This model consisted of two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor, arranged in a specific spatial orientation. researchgate.net
Conversely, structure-based methods derive the pharmacophore from the known 3D structure of the biological target in complex with a ligand, often obtained from sources like the Protein Data Bank. nih.gov This allows for a more direct understanding of the key interactions within the active site.
Once a statistically robust pharmacophore model is established, it can be used as a 3D query in a feature-based virtual screening campaign. Large chemical databases can be rapidly searched to identify novel compounds that match the pharmacophore's features, a process known as scaffold hopping. nih.gov This enables the discovery of structurally diverse molecules that may possess similar biological activity to the initial template. For example, a partial agonist pharmacophore model has been successfully used to screen for and identify novel PPARγ ligands. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling and Cheminformatics Applications
QSAR modeling provides a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel compounds and for understanding the physicochemical properties that drive potency.
Development of 2D and 3D-QSAR Models for Benzamide Derivatives and Analogs
Both 2D and 3D-QSAR models are instrumental in the study of benzamide derivatives. 2D-QSAR models correlate biological activity with molecular descriptors such as polarizability, dipole moment, and various topological indices. For example, a study on benzimidazole (B57391) derivatives identified descriptors like polarizability (AHP), kappa2, and XcompDipole as being significantly correlated with biological activity. sigmaaldrich.com
3D-QSAR, on the other hand, utilizes the 3D alignment of molecules to generate steric and electrostatic fields. These fields are then correlated with activity to produce contour maps that visualize favorable and unfavorable regions for substitution. In a study of aminophenyl benzamide derivatives, a 3D-QSAR model yielded an excellent correlation coefficient (r² = 0.99) and a high cross-validated correlation coefficient (q² = 0.85), indicating a highly predictive model. researchgate.net Similarly, a 3D-QSAR study on benzamide analogues as FtsZ inhibitors resulted in a statistically significant model with a good correlation coefficient (R² = 0.8319) and cross-validated coefficient (Q² = 0.6213). hit2lead.com
Table 1: Exemplary 3D-QSAR Model Statistics for Benzamide Derivatives
| Study Subject | r² (Correlation Coefficient) | q² (Cross-validated Coefficient) | F (Fisher Ratio) |
| Aminophenyl Benzamide Derivatives researchgate.net | 0.99 | 0.85 | 631.80 |
| Benzamide Analogues as FtsZ Inhibitors hit2lead.com | 0.8319 | 0.6213 | 103.9 |
This table presents data from studies on related benzamide compounds to illustrate typical statistical outcomes of 3D-QSAR models.
Predictive Modeling of Structural Modifications on Interaction Potency
A primary application of QSAR models is the prediction of how structural changes to a molecule like this compound will affect its biological potency. The contour maps generated from 3D-QSAR studies provide a visual guide for medicinal chemists. For instance, the QSAR model for aminophenyl benzamide derivatives suggested that increasing the hydrophobic character of the molecule would enhance its HDAC inhibitory activity. researchgate.net It also indicated that hydrogen bond donating groups positively contribute to potency, while electron-withdrawing groups have a negative impact. researchgate.net
By analyzing these models, researchers can prioritize which analogs to synthesize. For example, if a model shows that a particular region of the molecule is sensitive to steric bulk, modifications in that area would be designed to have an optimal size and shape. This predictive power was demonstrated in a study of fatty acid amide hydrolase (FAAH) inhibitors, where docking and QSAR informed the synthesis of new derivatives, leading to significant improvements in potency.
In Silico Library Design and Chemical Space Exploration for Fluorinated Benzamides
The insights gained from pharmacophore and QSAR models can be leveraged to design virtual libraries of novel compounds. This in silico library design allows for the exploration of a vast chemical space without the immediate need for synthetic chemistry. For fluorinated benzamides, a virtual library could be created by systematically modifying the substituents on the benzamide scaffold of this compound.
For example, different functional groups could be computationally added or substituted at various positions on the phenyl ring or the amide nitrogen. The resulting virtual compounds can then be filtered based on predicted activity from QSAR models, ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and docking scores against a target protein. A study on benzamide inhibitors of Mycobacterium tuberculosis involved the creation of a virtual combinatorial library of over 114,000 compounds, which was then filtered down to identify potent new analogs. This approach efficiently narrows down a large number of possibilities to a manageable set of high-priority candidates for synthesis and biological testing.
Mechanistic Studies on the Molecular and Biochemical Interactions of 5 Amino 2 Fluoro 3 Hydroxybenzamide
Elucidation of Molecular Mechanisms of Action (In Vitro and Cellular Studies)
Enzyme Inhibition Kinetics and Specificity Profiling (e.g., Histone Deacetylases (HDACs), Lipoxygenases (LOX), FtsZ Protein, Folic Acid Synthesis Enzymes)
The benzamide (B126) scaffold is a recognized pharmacophore that interacts with a variety of enzymes. Research into 5-Amino-2-fluoro-3-hydroxybenzamide and its derivatives has revealed inhibitory activity against several key enzymatic targets.
Lipoxygenases (LOX): Lipoxygenases are key enzymes in the biosynthesis of leukotrienes, which are inflammatory mediators. Benzamide derivatives have been investigated as LOX inhibitors. For instance, studies on related 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide-based scaffolds have yielded potent inhibitors of 12-LOX with nanomolar efficacy. The antioxidant properties of phenolic compounds, such as the 2-hydroxybenzamide moiety, contribute to their LOX inhibitory activity by interfering with the oxidative catalytic cycle of the enzyme.
FtsZ Protein: The bacterial cell division protein FtsZ is a promising target for novel antibiotics. This compound has been identified as an inhibitor of FtsZ polymerization, a critical process in bacterial cytokinesis. This inhibition leads to the disruption of the Z-ring formation, causing bacterial cells to elongate and ultimately preventing cell division.
Folic Acid Synthesis Enzymes: The folic acid synthesis pathway is essential for microbial survival and a target for antimicrobial agents. Sulfonamides, for example, act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme that utilizes p-aminobenzoic acid (PABA) to synthesize folic acid. Given its structural similarity to PABA, it is plausible that this compound or its derivatives could exhibit inhibitory activity against enzymes in this pathway, thereby blocking DNA synthesis in susceptible organisms.
Table 1: Investigated Enzyme Targets for this compound and Related Compounds
| Enzyme Target | Class of Compound | Potential Mechanism of Action |
| Histone Deacetylases (HDACs) | Fluorinated Benzamides | Zinc chelation in the active site, leading to inhibition of deacetylation. |
| Lipoxygenases (LOX) | Benzamide Derivatives | Interference with the oxidative catalytic cycle. |
| FtsZ Protein | This compound | Inhibition of protein polymerization and disruption of cell division. |
| Folic Acid Synthesis Enzymes | p-Aminobenzoic Acid Analogs | Competitive inhibition of dihydropteroate synthase. |
Receptor Binding Studies and Ligand-Receptor Dynamics (e.g., Serotonin (B10506) Receptors, Sirtuin 5)
The interaction of this compound with specific receptors has been explored primarily through computational methods and by analogy to related compounds.
Serotonin Receptors: The arylpiperazine moiety, often linked to benzamide structures, is a well-known pharmacophore for serotonin receptors, particularly the 5-HT1A and 5-HT7 subtypes. The nature of the substituent on the aromatic ring can significantly influence binding affinity and functional activity, ranging from agonism to antagonism. The fluorine atom, in particular, can form weak bonding interactions that enhance ligand-receptor contacts and specificity. While direct binding assays for this compound are not detailed, its structural elements suggest a potential for interaction with these G-protein coupled receptors.
Sirtuin 5 (SIRT5): SIRT5 is a mitochondrial NAD+-dependent protein deacylase, implicated in metabolic regulation and cancer. Molecular docking studies have suggested that 2-hydroxybenzoic acid derivatives can act as selective inhibitors of SIRT5. These computational models indicate that the carboxylate group of the ligand forms electrostatic interactions and hydrogen bonds with key residues, such as Arg105 and Tyr102, within the substrate-binding pocket of SIRT5. The 5-amino and 2-fluoro substitutions on the benzamide ring would further modulate the electronic and steric properties influencing this binding.
Modulation of Intracellular Signaling Pathways and Cellular Processes (e.g., IRF3 and NF-κB activation, Apoptosis induction in cell lines)
Substituted benzamides have been shown to modulate critical intracellular signaling pathways involved in inflammation and cell survival.
IRF3 and NF-κB Activation: The transcription factors IRF3 and NF-κB are pivotal in the innate immune response to pathogens. Some substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have been shown to suppress the replication of respiratory syncytial virus (RSV) and also inhibit the activation of both IRF3 and NF-κB induced by the virus. These compounds were found to decrease the phosphorylation of key signaling proteins in these pathways.
Apoptosis Induction in Cell Lines: The induction of apoptosis in cancer cells is a key mechanism for many chemotherapeutic agents. Substituted 2-hydroxy-N-(arylalkyl)benzamides have been demonstrated to induce apoptosis in various cancer cell lines, including melanoma. This is evidenced by an increase in apoptotic markers such as the activation of caspases and the cleavage of poly-(ADP-ribose)polymerase (PARP). Furthermore, a derivative of mesalamine, 2-methoxy-5-amino-N-hydroxybenzamide, was found to sensitize colon cancer cells to TRAIL-induced apoptosis by regulating the expression of death receptor 5 and survivin.
Investigation of Biochemical Pathways and Cellular Responses Influenced by this compound
Antimicrobial Mechanisms of Action at the Molecular Level (e.g., Antibacterial, Antifungal)
Antibacterial: The antibacterial activity of this compound is primarily attributed to its ability to target and inhibit the bacterial cell division machinery. As previously mentioned, it disrupts the polymerization of the FtsZ protein, which is a crucial component of the Z-ring that mediates bacterial cytokinesis. This leads to a failure in cell division and subsequent bacterial death. Additionally, the structural resemblance to PABA suggests a potential secondary mechanism involving the inhibition of the folic acid synthesis pathway, which is a validated target for antibiotics like sulfonamides.
Antifungal: While the primary focus of research has been on antibacterial properties, the general class of benzamides has been explored for antifungal activity. The mechanisms for antifungal action are diverse and can include disruption of the fungal cell wall, interference with essential metabolic pathways, or inhibition of fungal-specific enzymes. However, specific studies detailing the antifungal mechanism of this compound are limited.
Antioxidant Mechanisms and Radical Scavenging Properties, including Proton-Coupled Electron Transfer (PCET) Investigations
The antioxidant potential of this compound is rooted in its chemical structure, particularly the presence of hydroxyl and amino groups on the aromatic ring.
Radical Scavenging: These functional groups can readily donate a hydrogen atom to neutralize reactive oxygen species (ROS), thus terminating damaging radical chain reactions. The fluorine substituent can modulate the electronic properties of the molecule, influencing its antioxidant capacity.
Proton-Coupled Electron Transfer (PCET): Mechanistic studies on related phenolic compounds, such as 5-aminosalicylic acid (5-ASA), have highlighted the importance of the Proton-Coupled Electron Transfer (PCET) mechanism in their antioxidant activity. In this process, a proton and an electron are transferred concertedly to a radical species. For this compound, the phenolic hydroxyl group is the most probable site for this reaction. This mechanism is particularly relevant for the scavenging of superoxide (B77818) radicals (O2•−), where the deprotonated form of the molecule can efficiently eliminate the radical through PCET. The 4-aminophenol (B1666318) moiety present in such structures plays a crucial role in the PCET process.
Table 2: Summary of Antioxidant Mechanisms
| Mechanism | Description | Key Structural Feature |
| Hydrogen Atom Transfer (HAT) | Direct donation of a hydrogen atom to a free radical. | Phenolic hydroxyl and amino groups. |
| Proton-Coupled Electron Transfer (PCET) | Concerted transfer of a proton and an electron to a radical species. | Phenolic hydroxyl group and the aminophenol moiety. |
Epigenetic Regulation through Interaction with Specific Enzyme Classes
The benzamide scaffold is a recognized pharmacophore in the development of inhibitors for enzymes involved in epigenetic modulation. While direct studies on this compound are not extensively documented in public literature, the activity of structurally related benzamides allows for informed hypotheses regarding its potential targets. Research into other substituted benzamides has shown their ability to target histone demethylases (KDMs) and histone methyltransferases (HMTs), key regulators of gene transcription. nih.govnih.gov
For instance, a class of carboxamide-substituted compounds has been identified as inhibitors of histone lysine (B10760008) demethylases, such as KDM3A, which is a Jumonji (JmjC) domain-containing demethylase that removes the repressive H3K9me2 mark. nih.gov Inhibition of such enzymes by benzamide-containing molecules leads to an increase in histone methylation, repression of target genes like those in the Wnt signaling pathway, and can curtail cancer cell proliferation. nih.gov
Similarly, other benzamide derivatives have been successfully optimized as potent and selective inhibitors of EZH2 (Enhancer of zeste homolog 2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). nih.gov EZH2 is a histone methyltransferase responsible for the methylation of histone H3 at lysine 27 (H3K27), a mark associated with transcriptional repression. Gain-of-function mutations in EZH2 are linked to certain types of lymphomas, making it a significant therapeutic target. nih.gov The discovery of benzamide-based EZH2 inhibitors highlights the potential for this class of compounds, including this compound, to function as epigenetic modulators. nih.gov
The potential interaction of this compound with these enzyme classes would likely involve the specific substituents on its benzamide core, which dictate its binding affinity and selectivity.
| Enzyme Class | Potential Target Example | Role of Benzamide Scaffold |
| Histone Demethylases (KDMs) | KDM3A (JmjC domain) | Core structure for inhibitors targeting the enzyme's active site. nih.gov |
| Histone Methyltransferases (HMTs) | EZH2 (SET domain) | Serves as a foundational structure for developing potent, competitive inhibitors. nih.gov |
Comprehensive Structure-Activity Relationship (SAR) Elucidation for this compound and its Analogues
The biological activity of this compound is intrinsically linked to its three-dimensional structure and the specific nature of its functional groups. A detailed structure-activity relationship (SAR) analysis allows for a deeper understanding of how each component of the molecule contributes to its interactions with biological targets.
Stereoelectronic Effects of Fluorine Substitution on Molecular Interactions
The substitution of a hydrogen atom with fluorine at the C-2 position of the benzamide ring introduces profound stereoelectronic effects that can significantly influence the molecule's biological activity. mdpi.com Fluorine is the most electronegative element, and its strong electron-withdrawing nature can modulate the acidity (pKa) of nearby functional groups, such as the C-3 hydroxyl and C-5 amino groups. nih.gov This modulation can alter the ionization state of the molecule under physiological conditions, affecting its solubility, membrane permeability, and ability to form ionic bonds with a target protein. nih.govnih.gov
Despite its high electronegativity, fluorine is small in size (van der Waals radius of 1.47 Å, similar to hydrogen's 1.2 Å), meaning it can often be substituted for hydrogen without causing significant steric hindrance. mdpi.com This unique combination of properties allows fluorine to act as a "super-hydrogen." It can participate in unique non-covalent interactions, including hydrogen bonds (C-F···H-N or C-F···H-O) and multipolar interactions with carbonyl groups or aromatic rings in a protein's binding pocket. mdpi.comnih.gov Furthermore, the introduction of fluorine can induce a specific conformational bias in the molecule, known as the fluorine gauche effect, which can pre-organize the ligand into a bioactive conformation, thereby enhancing binding affinity. rsc.org
| Feature of Fluorine | Consequence on Molecular Interaction | Source |
| High Electronegativity | Modulates pKa of adjacent groups; creates a significant bond dipole. | nih.gov |
| Small Steric Size | Minimal steric impediment, allowing it to mimic hydrogen. | mdpi.com |
| Unique Bonding | Can form weak hydrogen bonds and orthogonal multipolar interactions. | mdpi.comnih.gov |
| Conformational Influence | Can stabilize specific rotamers (gauche effect), reducing entropic penalty upon binding. | rsc.org |
Role of Amino and Hydroxyl Groups in Hydrogen Bonding and Molecular Recognition
The amino (-NH2) and hydroxyl (-OH) groups at the C-5 and C-3 positions, respectively, are critical for molecular recognition. Both groups are potent hydrogen bond donors and acceptors, enabling them to form a network of specific interactions with amino acid residues in an enzyme's active site. mdpi.com The hydroxyl group can donate a hydrogen to an acceptor like a carboxylate (Asp, Glu) or a backbone carbonyl, and its oxygen can accept a hydrogen from donors like lysine or arginine. nih.gov Similarly, the amino group can donate two hydrogen bonds and its lone pair of electrons can be involved in further interactions.
Influence of Amide Moiety and Aromatic Ring Substituents on Target Engagement and Specificity
The benzamide core, consisting of the aromatic ring and the appended amide moiety (-CONH2), serves as the foundational scaffold for target engagement. The amide group is a planar, rigid unit that is exceptionally stable under physiological conditions. nih.gov It features a hydrogen bond donor (-NH2) and a hydrogen bond acceptor (C=O), making it a privileged functional group in medicinal chemistry for anchoring a molecule within a binding site. nih.gov
The substituents on the aromatic ring work in concert to fine-tune the molecule's properties and specificity. The electron-donating amino group and electron-withdrawing fluorine atom create a specific electronic profile on the aromatic ring. This electronic distribution influences the ring's ability to participate in π-π stacking or cation-π interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan in the target protein.
SAR studies on related benzamide inhibitors have shown that even small changes to the ring's substitution pattern can dramatically alter potency and selectivity. For example, in the development of EZH2 inhibitors, the addition of a chloro or bromo group to the central aromatic ring significantly improved potency. nih.gov This demonstrates that the electronic and steric properties of ring substituents are critical determinants of target engagement and can be systematically modified to optimize biological activity. nih.govmdpi.com
| Molecular Component | Function in Target Engagement | Source |
| Amide Moiety | Provides key hydrogen bond donor/acceptor sites; acts as a rigid anchor. | nih.gov |
| Aromatic Ring | Serves as a scaffold; participates in π-stacking and other non-covalent interactions. | |
| Ring Substituents (-F, -OH, -NH2) | Modulate electronics, pKa, and solubility; provide specific hydrogen bonding contacts. |
Advanced Research Applications and Future Directions for 5 Amino 2 Fluoro 3 Hydroxybenzamide
Utility as a Versatile Synthetic Intermediate in Organic Chemistry
The inherent reactivity and functionality of 5-Amino-2-fluoro-3-hydroxybenzamide make it a valuable building block in synthetic organic chemistry. The presence of an amino group, a hydroxyl group, and a benzamide (B126) moiety allows for a variety of chemical transformations, enabling the construction of more complex molecular architectures.
Building Block for the Construction of Complex Natural Products and Heterocyclic Systems
The structural motif of this compound is a key feature in the synthesis of various heterocyclic compounds. Aminoazoles, for instance, serve as efficient precursors for nitrogen-containing heterocycles through reactions with different electrophiles. frontiersin.org The presence of multiple reaction centers in compounds like this compound allows for controlled, multidirectional interactions, leading to a diverse range of chemical structures. frontiersin.org
Benzamide-based 5-aminopyrazoles, which share structural similarities with the target compound, have been successfully used to prepare fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines. These systems are known to possess a wide array of pharmacological activities, including antiviral and antimicrobial properties. nih.gov The synthesis of these complex molecules often involves the reaction of an amino-substituted precursor with various reagents to build the heterocyclic ring. nih.gov For example, a reported synthesis of N-(pyrazolo[1,5-a]pyrimidin-2-yl)benzamides involves the reaction of a 5-aminopyrazole with arylmethylene malononitriles. nih.gov This highlights the potential of this compound to act as a precursor for a variety of biologically active heterocyclic compounds.
Precursor for Advanced Functional Materials and Molecular Probes
The development of advanced functional materials and molecular probes often relies on the tailored synthesis of organic molecules with specific photophysical and binding properties. While direct applications of this compound in this area are not yet widely documented, the chemistry of related fluorinated benzamides suggests significant potential.
Fluorinated benzamide derivatives have been successfully utilized in the development of probes for medical imaging. For instance, 68Ga-labeled fluorinated benzamide derivatives have been synthesized and evaluated for positron emission tomography (PET) imaging of melanoma. These probes demonstrate a high affinity for melanin, the pigment overexpressed in melanoma cells.
Role as a Biochemical Probe in Fundamental Biological Research
The unique substitution pattern of this compound makes it an interesting candidate for use as a biochemical probe to investigate biological systems.
Tool Compound for Target Validation and Mechanistic Investigations in Cell-Based Assays
While specific studies employing this compound as a tool compound are not yet prevalent in the literature, the broader class of benzamide derivatives has been instrumental in target validation and mechanistic studies. For example, specific benzamide derivatives have been identified as selective inhibitors of Leishmania major Leucyl-Aminopeptidase M17, a potential drug target for the treatment of leishmaniasis. nih.gov The use of such compounds in cell-based assays, coupled with techniques like thermal proteome profiling, allows for the confirmation of target engagement and selectivity. nih.gov This approach helps to validate the therapeutic potential of a specific biological target. nih.gov
Development of Labeled Analogues for Biochemical and Biophysical Studies
The synthesis of isotopically labeled analogues of small molecules is crucial for a variety of biochemical and biophysical studies, including PET imaging and metabolic profiling. The introduction of a fluorine atom in this compound makes it a prime candidate for the development of 18F-labeled radiotracers for PET. This technique allows for the non-invasive visualization and quantification of biological processes in vivo.
Emerging Research Areas and Unexplored Potentials of Fluorinated Benzamide Derivatives
The field of fluorinated benzamide derivatives is a rapidly evolving area of research with significant unexplored potential. The unique properties imparted by the fluorine atom, such as increased metabolic stability and binding affinity, continue to drive the discovery of new applications.
The versatility of the benzamide scaffold allows for the creation of diverse molecular libraries for drug discovery. nih.gov The combination of the benzamide moiety with other pharmacologically relevant groups, such as heterocyclic rings, can lead to the development of novel therapeutic agents with improved efficacy and selectivity. nih.gov
Future research is likely to focus on several key areas:
Expansion of Heterocyclic Chemistry: The use of this compound and its derivatives as building blocks for novel and complex heterocyclic systems with unique biological activities.
Development of Novel PET Imaging Agents: The synthesis of new 18F-labeled benzamide derivatives for the imaging of a wider range of biological targets and disease states.
Exploration of New Biological Targets: The screening of fluorinated benzamide libraries against a variety of biological targets to identify new lead compounds for drug discovery.
Application in Materials Science: The investigation of the self-assembly properties of fluorinated benzamides for the creation of novel functional materials with unique electronic or optical properties.
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery (Focus on chemical principles)
The convergence of artificial intelligence (AI) and medicinal chemistry has initiated a paradigm shift in drug discovery, moving from traditional, often serendipitous, screening methods to a more directed and predictive approach. youtube.com Generative AI models, in particular, offer a powerful strategy for the de novo design of small molecules with optimized properties. nih.gov These computational tools can learn the underlying principles of molecular structure, bioactivity, and synthesizability from vast datasets of known compounds. youtube.comnih.gov
For a scaffold such as this compound, AI and machine learning (ML) can be leveraged to explore its chemical space exhaustively. Generative models, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), can be trained on libraries of compounds with known activities against a specific target. Subsequently, these models can generate novel molecular structures that retain the core benzamide scaffold but feature unique substitutions predicted to enhance target affinity, selectivity, and pharmacokinetic properties. nih.gov ML-driven quantitative structure-activity relationship (QSAR) models can further refine this process by predicting the biological activity of these virtually generated compounds, allowing researchers to prioritize the synthesis of only the most promising candidates. arxiv.org This significantly shortens the iterative cycle of design, synthesis, and testing, accelerating the discovery of lead compounds. youtube.com
The chemical principles guiding this integration involve the AI's ability to understand and manipulate molecular descriptors. The model learns how the specific arrangement of the amino, fluoro, and hydroxyl groups on the benzamide ring contributes to its physicochemical properties and potential biological interactions. The AI can then propose modifications—such as altering substituent positions, introducing new functional groups, or modifying the amide linkage—to optimize interactions with a target protein's binding site. This data-driven approach allows for the intelligent design of analogs that navigate the complex, multidimensional space of chemical and biological properties. nih.gov
| Phase | Description | Key AI/ML Tools | Desired Outcome |
| 1. Model Training | A generative model is trained on a large dataset of known kinase inhibitors to learn the chemical features associated with binding. | Recurrent Neural Networks (RNNs), Generative Adversarial Networks (GANs) | An AI model capable of generating novel, valid, and synthesizable chemical structures. |
| 2. Scaffold-Based Generation | The trained model is constrained to use the this compound scaffold as a starting point for generating new molecules. | Fine-tuned Generative Models | A library of novel analogs of the seed compound. nih.gov |
| 3. Predictive Filtering | The generated analogs are screened in silico using ML models that predict key properties like target affinity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, toxicity). | QSAR Models, Property Prediction Neural Networks | A prioritized list of the most promising candidates for chemical synthesis. arxiv.org |
| 4. Synthesis & Validation | The top-ranked compounds are synthesized and tested in biological assays to validate the model's predictions. | N/A | Experimentally validated lead compounds for further development. nih.gov |
Exploration of Novel Protein-Protein Interactions and Allosteric Modulation
Protein-protein interactions (PPIs) represent a vast and largely untapped class of therapeutic targets. nih.gov These interactions are fundamental to nearly all cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. nih.govnih.gov Unlike traditional drug targets that have well-defined binding pockets, PPI interfaces are often large, flat, and featureless, making them challenging to inhibit with small molecules. nih.gov However, the development of small molecule modulators that can either inhibit or stabilize PPIs is a rapidly advancing field in medicinal chemistry. nih.gov
The this compound structure possesses key features—a rigid aromatic core decorated with hydrogen bond donors and acceptors—that make it an attractive starting point for designing PPI modulators. These features could allow it to mimic the key binding residues (the "hot spot") of a peptide involved in a PPI, thereby disrupting the interaction. nih.gov For example, in the well-studied p53-MDM2 interaction, small molecules have been designed to fit into a hydrophobic groove on MDM2, preventing it from binding to and inhibiting the p53 tumor suppressor. nih.gov
Furthermore, the compound and its future analogs could function as allosteric modulators. Unlike orthosteric ligands that bind directly to a protein's active site, allosteric modulators bind to a distinct, less-conserved site. nih.gov This binding event induces a conformational change in the protein that alters the function of the primary active site. Allosteric modulation offers several advantages, including higher target specificity (as allosteric sites are less conserved than active sites) and a reduced risk of the side effects associated with over-inhibition or activation. nih.gov The potential for analogs of this compound to bind to such allosteric pockets on kinases, GPCRs, or other enzyme classes is a compelling area for future investigation.
Table 2: Comparison of Orthosteric and Allosteric Modulation
| Feature | Orthosteric Modulators | Allosteric Modulators |
| Binding Site | Binds to the primary, evolutionarily conserved active site (endogenous ligand site). | Binds to a topographically distinct site on the protein. nih.gov |
| Mechanism of Action | Typically competitive inhibition or direct agonism. | Induces a conformational change that modulates the active site's function (can be positive, negative, or neutral). nih.gov |
| Target Selectivity | Can be lower due to high conservation of active sites across protein families. | Often higher, as allosteric sites are more diverse and less conserved. nih.gov |
| Effect | "On/off switch" with a ceiling effect dictated by receptor saturation. | "Dimmer switch" that modulates the effect of the endogenous ligand, offering a more nuanced physiological response. |
Advancements in Sustainable and Biocatalytic Approaches for Analog Production
The pharmaceutical industry is increasingly moving towards more sustainable and environmentally friendly manufacturing processes. Biocatalysis, which uses enzymes or whole microbial cells to perform chemical transformations, is at the forefront of this "green chemistry" revolution. nih.gov These methods offer significant advantages over traditional chemical synthesis, including high selectivity, mild reaction conditions (ambient temperature and pressure), and reduced generation of hazardous waste. nih.gov
For a compound like this compound, biocatalytic approaches could be instrumental in the production of diverse and novel analogs. For instance, specific enzymes such as hydrolases, oxidoreductases, or transferases could be employed to selectively modify the parent molecule. This could involve:
Enzymatic Acylation/Alkylation: Using acyltransferases to selectively add various groups to the amino function, creating a library of novel amide derivatives.
Regioselective Hydroxylation: Employing hydroxylase enzymes to introduce additional hydroxyl groups at specific positions on the aromatic ring, a transformation that is often difficult to achieve with high precision using conventional chemistry.
Whole-Cell Biotransformation: Using engineered microorganisms to perform multi-step syntheses, potentially converting a simple precursor into a complex analog of this compound in a single fermentation process.
These biocatalytic routes not only offer a greener path to synthesis but also provide access to chemical structures that may be difficult or impossible to create through traditional means. nih.gov The development of a robust biocatalytic platform for this chemical scaffold could significantly accelerate the exploration of its therapeutic potential by rapidly generating a diverse library of analogs for screening. nih.gov
Table 3: Comparison of Synthetic Approaches for Analog Production
| Parameter | Traditional Chemical Synthesis | Biocatalytic Synthesis |
| Reaction Conditions | Often requires high temperatures, high pressures, and harsh reagents (strong acids/bases). | Typically operates under mild conditions (e.g., physiological pH, room temperature). nih.gov |
| Selectivity (Regio-, Chemo-, Stereo-) | May require complex protection/deprotection steps to achieve desired selectivity. | Often exhibits very high, inherent selectivity, reducing byproducts. nih.gov |
| Environmental Impact | Can generate significant amounts of solvent and hazardous waste. | Generally uses water as a solvent and produces biodegradable waste. nih.gov |
| Catalyst | Often relies on heavy metal catalysts. | Uses renewable and biodegradable enzymes or whole cells. |
| Novelty of Products | Limited by established chemical reaction pathways. | Can produce novel, complex structures through unique enzymatic reactions. nih.gov |
Q & A
Q. Q1. How can researchers optimize the synthesis of 5-Amino-2-fluoro-3-hydroxybenzamide to improve yield and purity?
Methodological Answer: Synthetic optimization should focus on protecting group strategies for the hydroxyl (-OH) and amino (-NH₂) groups during intermediate steps. For example, acetyl or tert-butoxycarbonyl (Boc) groups can prevent undesired side reactions. Reaction conditions (e.g., temperature, solvent polarity) must be carefully controlled to minimize decomposition. Purification via recrystallization or preparative HPLC is critical, as highlighted in analogous benzoic acid derivatives . Monitoring reaction progress with TLC or in-situ FTIR can help identify optimal quenching points.
Q. Q2. Which spectroscopic techniques are most effective for confirming the structure of this compound?
Methodological Answer: A combination of techniques is essential:
- ¹H/¹³C NMR : To confirm substituent positions (e.g., fluorine-induced deshielding in aromatic protons, hydroxyl proton resonance).
- High-resolution mass spectrometry (HRMS) : For precise molecular weight validation.
- IR spectroscopy : To identify functional groups (amide C=O stretch ~1650 cm⁻¹, -OH stretch ~3300 cm⁻¹).
Cross-referencing with computational simulations (e.g., DFT for NMR chemical shifts) enhances accuracy. Similar protocols were validated for fluorinated benzamide analogs .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?
Methodological Answer: Discrepancies may arise from variations in assay conditions (e.g., pH, temperature) or compound stability. To address this:
Standardize assay protocols : Use consistent buffer systems (e.g., PBS at pH 7.4) and validate compound solubility.
Stability testing : Monitor degradation under assay conditions via LC-MS (e.g., hydroxyl group oxidation or amide hydrolysis).
Control for stereochemical purity : Chiral HPLC ensures enantiomeric homogeneity, as racemic mixtures can exhibit divergent activities.
Refer to fluorinated benzoic acid studies, where stability under physiological conditions was critical for reliable bioactivity data .
Q. Q4. What strategies are recommended for studying the stability of this compound under varying pH and temperature conditions?
Methodological Answer: Conduct accelerated stability studies:
pH-dependent degradation : Incubate the compound in buffers (pH 1–12) at 37°C and analyze degradation products via LC-MS.
Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
Light sensitivity : UV-vis spectroscopy to assess photodegradation.
For fluorinated analogs, storage at 0–6°C in inert atmospheres (e.g., argon) minimized decomposition .
Q. Q5. How do the electronic effects of fluorine and hydroxyl groups influence the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer: The fluorine group exerts a strong electron-withdrawing effect (-I), activating the aromatic ring for electrophilic substitution at meta/para positions. Conversely, the hydroxyl group (-OH) provides electron-donating resonance (+M), directing reactions to ortho/para sites. Competition between these effects can lead to regioselectivity challenges. Computational modeling (e.g., Fukui indices) and kinetic studies under controlled conditions (e.g., anhydrous DMF with K₂CO₃) are recommended to map reactive sites, as demonstrated for related fluorobenzamides .
Data Analysis and Experimental Design
Q. Q6. How should researchers design experiments to analyze the compound’s potential as a kinase inhibitor, given structural similarities to known bioactive benzamides?
Methodological Answer:
Molecular docking : Screen against kinase crystal structures (e.g., PDB entries) to predict binding affinity.
Enzyme assays : Use fluorescence-based assays (e.g., ADP-Glo™) to measure inhibition of ATP-binding.
SAR studies : Synthesize analogs with modified substituents (e.g., replacing -OH with -OCH₃) to isolate functional group contributions.
Cross-validate with cell-based assays (e.g., proliferation inhibition in cancer lines) and compare to structurally related inhibitors, such as 4-Amino-2-fluorobenzamide derivatives .
Q. Q7. What advanced chromatographic methods are suitable for separating this compound from its synthetic byproducts?
Methodological Answer:
- HILIC (Hydrophilic Interaction Chromatography) : Effective for polar compounds with hydroxyl/amino groups.
- Chiral chromatography : Use amylose-based columns (e.g., Chiralpak IA) if enantiomeric impurities are present.
- 2D-LC : Couple reverse-phase and ion-exchange modes for complex mixtures.
Method development should prioritize mobile phase pH adjustments to enhance resolution, as shown for amino-substituted benzoic acids .
Contradiction and Reproducibility
Q. Q8. How can researchers address inconsistencies in the reported solubility of this compound in polar vs. nonpolar solvents?
Methodological Answer:
Standardize solvent preparation : Pre-saturate solvents with nitrogen to exclude CO₂ (affects pH in protic solvents).
Temperature control : Use a thermostated shaking bath for equilibrium solubility measurements.
Analytical validation : Quantify dissolved compound via UV spectrophotometry (calibrated at λ_max).
Contradictions may arise from polymorphic forms; characterize crystallinity via XRD and DSC, as seen in fluorinated benzoate studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
